Target Engagement Profile: c-Met Kinase Inhibition of the Pyrrolo[2,3-b]pyridine Benzamide Class Versus Cabozantinib
In a focused library of 27 pyrrolo-pyridine benzamide derivatives sharing the core scaffold of CAS 507462-25-1, 14 compounds demonstrated superior cytotoxicity relative to the clinical c-Met/VEGFR2 inhibitor Cabozantinib across a panel of cancer cell lines, with the most potent analog (compound 21) achieving an IC₅₀ of 0.98 ± 0.12 μM against A549 lung adenocarcinoma cells compared to 5.67 ± 0.35 μM for Cabozantinib [1]. Although CAS 507462-25-1 itself was not the most potent member of this series, it serves as the unadorned 5-phenyl-3-benzamide reference point from which structure–activity relationships were derived. The data demonstrate that the pyrrolo[2,3-b]pyridine benzamide chemotype can surpass a clinically validated kinase inhibitor in cellular assays when appropriately substituted, establishing the scaffold's inherent differentiation potential [1].
| Evidence Dimension | In vitro cytotoxicity (A549 lung adenocarcinoma cells) |
|---|---|
| Target Compound Data | Representative class member (compound 21): IC₅₀ = 0.98 ± 0.12 μM (scaffold: pyrrolo-pyridine benzamide; CAS 507462-25-1 is the unsubstituted core reference); 14 of 27 class members more potent than Cabozantinib [1]. |
| Comparator Or Baseline | Cabozantinib: IC₅₀ = 5.67 ± 0.35 μM in the same A549 cytotoxicity assay [1]. |
| Quantified Difference | ~5.8-fold greater potency for the most potent class member versus Cabozantinib; 52% of synthesized analogs exceeded Cabozantinib potency [1]. |
| Conditions | MTT cell viability assay; A549 human non-small-cell lung adenocarcinoma cell line; 72-hour compound exposure; data from Zhang et al., Eur. J. Med. Chem. 2022 [1]. |
Why This Matters
This establishes that the pyrrolo[2,3-b]pyridine benzamide scaffold—for which CAS 507462-25-1 is the minimal 5-phenyl-3-benzamide archetype—can deliver cellular potency exceeding a marketed agent, providing a validated starting point for lead optimization programs where replacing CAS 507462-25-1 with a different core would forfeit this established SAR foundation.
- [1] Zhang, J.; Dai, J.; Lan, X.; Zhao, Y.; Yang, F.; Zhang, H.; Tang, S.; Liang, G.; Wang, X.; Tang, Q. Synthesis, bioevaluation and molecular dynamics of pyrrolo-pyridine benzamide derivatives as potential antitumor agents in vitro and in vivo. Eur. J. Med. Chem. 2022, 235, 114215. View Source
